molecular formula C15H28S2 B14348094 1,2-Bis(butylsulfanyl)cyclohept-1-ene CAS No. 92573-48-3

1,2-Bis(butylsulfanyl)cyclohept-1-ene

Cat. No.: B14348094
CAS No.: 92573-48-3
M. Wt: 272.5 g/mol
InChI Key: BPEDJTZCLLUGQD-UHFFFAOYSA-N
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Description

1,2-Bis(butylsulfanyl)cyclohept-1-ene is an organic compound characterized by a cycloheptene ring substituted with two butylsulfanyl groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(butylsulfanyl)cyclohept-1-ene typically involves the reaction of cycloheptene with butylthiol in the presence of a suitable catalyst. One common method is the thiol-ene reaction, where the double bond of cycloheptene reacts with butylthiol under UV light or radical initiators to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale thiol-ene reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of photoinitiators or thermal initiators can facilitate the reaction, and the product can be purified through distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(butylsulfanyl)cyclohept-1-ene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The double bond in the cycloheptene ring can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.

    Substitution: The butylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as alkoxides, amines.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated cycloheptane derivatives.

    Substitution: Various substituted cycloheptene derivatives.

Scientific Research Applications

1,2-Bis(butylsulfanyl)cyclohept-1-ene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Bis(butylsulfanyl)cyclohept-1-ene involves its interaction with molecular targets through its sulfanyl groups and cycloheptene ring. The sulfanyl groups can form bonds with metal ions, making it a useful ligand in coordination chemistry. The compound’s double bond can participate in various chemical reactions, allowing it to modify other molecules and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(methylsulfanyl)cyclohept-1-ene: Similar structure but with methyl groups instead of butyl groups.

    1,2-Bis(ethylsulfanyl)cyclohept-1-ene: Similar structure but with ethyl groups instead of butyl groups.

    1,2-Bis(propylsulfanyl)cyclohept-1-ene: Similar structure but with propyl groups instead of butyl groups.

Uniqueness

1,2-Bis(butylsulfanyl)cyclohept-1-ene is unique due to the presence of butylsulfanyl groups, which provide distinct steric and electronic properties compared to shorter alkyl chains. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

92573-48-3

Molecular Formula

C15H28S2

Molecular Weight

272.5 g/mol

IUPAC Name

1,2-bis(butylsulfanyl)cycloheptene

InChI

InChI=1S/C15H28S2/c1-3-5-12-16-14-10-8-7-9-11-15(14)17-13-6-4-2/h3-13H2,1-2H3

InChI Key

BPEDJTZCLLUGQD-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=C(CCCCC1)SCCCC

Origin of Product

United States

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